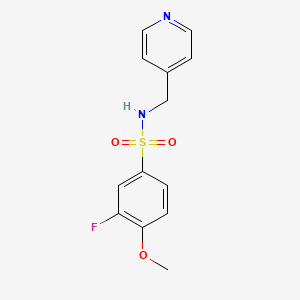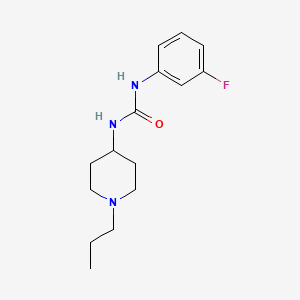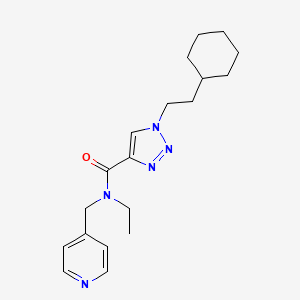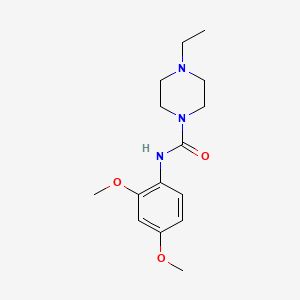
3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PTQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery. This compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. In addition, this compound has been found to possess anti-oxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is its potential use in drug discovery. Its unique structure and pharmacological properties make it a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, the synthesis of novel this compound derivatives may lead to the development of more potent and selective drugs.
Méthodes De Synthèse
3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through various methods, including the Pictet-Spengler reaction, the Bucherer-Bergs reaction, and the Friedlander reaction. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then cyclized to form this compound.
Applications De Recherche Scientifique
3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential use in drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has also been found to possess neuroprotective and anti-oxidant effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-phenyl-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c21-18-14-9-4-5-10-15(14)19-17(16-11-6-12-22-16)20(18)13-7-2-1-3-8-13/h1-12,17,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHBRRCLUGULSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5320178.png)
![3-methyl-8-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5320186.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5320192.png)


![2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B5320224.png)
![N-ethyl-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}-N-methylsulfamide](/img/structure/B5320236.png)
![5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5320253.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5320254.png)


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5320259.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5320269.png)
